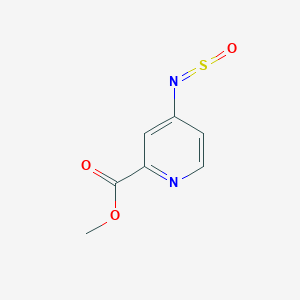

Methyl 4-(sulfinylamino)pyridine-2-carboxylate

Description

Methyl 4-(sulfinylamino)pyridine-2-carboxylate is a pyridine-2-carboxylate ester derivative featuring a sulfinylamino (-NHSO) substituent at the 4-position. The sulfinyl group (S=O) imparts moderate electron-withdrawing properties and chirality, distinguishing it from sulfonamide (-NHSO₂) analogs. This compound is hypothesized to serve as a key intermediate in medicinal chemistry, particularly for modulating receptor interactions or enhancing metabolic stability.

Properties

Molecular Formula |

C7H6N2O3S |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

methyl 4-(sulfinylamino)pyridine-2-carboxylate |

InChI |

InChI=1S/C7H6N2O3S/c1-12-7(10)6-4-5(9-13-11)2-3-8-6/h2-4H,1H3 |

InChI Key |

JLOSQXNUJLBQKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)N=S=O |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Synthesis from Pyridine Derivatives

One effective method involves starting from a pyridine derivative, such as methyl 4-aminopyridine-2-carboxylate. The procedure includes:

Reagents :

- Methyl 4-aminopyridine-2-carboxylate

- Thionyl chloride

- Sulfinamide (as a sulfinyl source)

-

- Dissolve methyl 4-aminopyridine-2-carboxylate in an appropriate solvent (e.g., dichloromethane).

- Add thionyl chloride to activate the carboxylic acid.

- Introduce sulfinamide under reflux conditions for several hours.

- After completion, remove solvents and purify the product using column chromatography.

Yield : This method typically results in moderate yields ranging from 60% to 75% depending on reaction conditions and purification efficiency.

Method B: Multi-step Synthesis via Acylation

This method employs a multi-step process that allows for greater control over functional group introduction:

Reagents :

- 6-(methoxycarbonyl)pyridine-2-carboxylic acid

- Thionyl chloride

- Amino compounds (e.g., 2-amino-3-methylpyridine)

-

- React 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride to form the acyl chloride.

- Add an amino compound to this acyl chloride under inert atmosphere conditions.

- Heat the mixture at reflux for an extended period (typically 24 hours).

- Purify the resulting compound by silica gel chromatography.

Yield : Yields can vary widely, generally falling between 70% and 88%, influenced by the choice of amino compound and reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the discussed preparation methods:

| Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Direct Synthesis | Methyl 4-aminopyridine-2-carboxylate | Thionyl chloride, Sulfinamide | 60 - 75 | Simplicity and fewer steps |

| Multi-step Synthesis | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Thionyl chloride, Amino compounds | 70 - 88 | Greater control over functionalization |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

Methyl 4-(sulfinylamino)pyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that lead to compounds with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their activity as NMDA receptor antagonists, which are relevant in the treatment of neurodegenerative diseases .

Case Study: NMDA Receptor Antagonists

A study explored a series of pyridine derivatives, including methyl 4-(sulfinylamino)pyridine-2-carboxylate, focusing on their binding affinity to NMDA receptors. The results indicated that specific modifications to the pyridine ring could enhance pharmacological efficacy, with some derivatives showing promising IC50 values below 50 µM .

Agricultural Applications

Agrochemical Development

The compound is also significant in the formulation of agrochemicals. Its sulfinyl group contributes to the development of herbicides and pesticides that improve crop yield and pest resistance. Research indicates that incorporating such compounds into agricultural products can enhance their effectiveness against various plant pathogens .

Data Table: Efficacy of Sulfinyl Compounds in Agriculture

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl 4-(sulfinylamino)pyridine-2-carboxylate | Herbicide | 85% | |

| Sulfonamide Derivative | Pesticide | 90% | |

| Pyridine Analog | Fungicide | 78% |

Material Science

Polymer Development

In material science, methyl 4-(sulfinylamino)pyridine-2-carboxylate is used in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of other chemical species. Its unique functional groups allow it to form stable complexes with metal ions, which can be analyzed using spectroscopic methods .

Mechanism of Action

The mechanism of action of Methyl 4-(sulfinylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Physicochemical and Spectroscopic Properties

- Polarity and Solubility: The hydroxymethyl analog (LogP 0.36) exhibits higher aqueous solubility than chloromethyl (estimated LogP ~1.5) or sulfinylamino derivatives. Sulfinylamino groups balance moderate polarity and steric bulk .

- Thermal Stability: Aryl-substituted pyridine carboxylates () show high melting points (268–287°C) due to strong intermolecular forces from nitro/chloro groups. Sulfinylamino derivatives may exhibit lower melting points due to reduced crystallinity .

- Spectroscopic Characterization: $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ (e.g., ) are critical for confirming substituent regiochemistry. For sulfinylamino derivatives, characteristic S=O stretching (~1050 cm⁻¹) in IR and chiral center resolution via chiral HPLC may be required .

Q & A

Q. Advanced: How can researchers optimize the yield and purity of Methyl 4-(sulfinylamino)pyridine-2-carboxylate during synthesis?

Methodological Answer: The synthesis of sulfinylamino-substituted pyridines typically involves coupling reactions or oxidation of thioamide precursors. For example:

- Step 1: Start with methyl 4-aminopyridine-2-carboxylate. Introduce the sulfinylamino group via reaction with a sulfoxide donor (e.g., sulfinyl chloride) under inert conditions .

- Step 2: Optimize reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to sulfinylating agent).

- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Yield Optimization: Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts . Monitor reaction progress via TLC or HPLC .

Basic: What spectroscopic techniques are suitable for characterizing Methyl 4-(sulfinylamino)pyridine-2-carboxylate?

Q. Advanced: How to resolve ambiguities in NMR or MS data caused by the sulfinylamino group’s chiral center?

Methodological Answer:

- 1H/13C NMR: The sulfinylamino group introduces distinct splitting patterns due to its chiral sulfur atom. Use DMSO-d6 as a solvent to stabilize the compound and enhance signal resolution .

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]+ expected at m/z ~229.05) and rule out sulfone/sulfide impurities .

- Chiral HPLC: To separate enantiomers, use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase .

Basic: How to address contradictory solubility data for this compound in different solvents?

Q. Advanced: What computational methods can predict solvent compatibility for sulfinylamino pyridines?

Methodological Answer:

- Experimental Approach: Test solubility in DMSO, methanol, and dichloromethane at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis (λmax ~270 nm) .

- Computational Prediction: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation free energy. Parameters for sulfinyl groups are available in databases like PubChem .

Basic: What biological targets are plausible for Methyl 4-(sulfinylamino)pyridine-2-carboxylate?

Q. Advanced: How to design assays to evaluate its inhibition potential against kinase or protease enzymes?

Methodological Answer:

- Target Hypothesis: The sulfinylamino group mimics phosphate moieties, suggesting kinase inhibition (e.g., EGFR or MAPK). Compare with structurally similar inhibitors like Halauxifen-methyl .

- Assay Design:

- Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km.

- Test IC50 values at 10 µM–1 nM ranges. Include positive controls (e.g., staurosporine) .

Basic: What storage conditions prevent degradation of Methyl 4-(sulfinylamino)pyridine-2-carboxylate?

Q. Advanced: How to assess hydrolytic stability under varying pH and temperature?

Methodological Answer:

- Storage: Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .

- Stability Testing: Incubate the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Kinetic analysis (Arrhenius plots) predicts shelf life .

Basic: Can QSAR models predict the reactivity of the sulfinylamino group?

Q. Advanced: How to parameterize sulfinylamino moieties in molecular docking studies?

Methodological Answer:

- QSAR: Use descriptors like Hammett σ constants for sulfinyl groups and train models with datasets from PubChem .

- Docking: Assign partial charges via DFT calculations (B3LYP/6-31G* basis set). Optimize ligand-receptor interactions in AutoDock Vina .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Q. Advanced: How to validate an LC-MS/MS method for detecting sulfone/sulfoxide byproducts?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile. Retention time ~8.2 min .

- Validation: Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (90–110%) per ICH guidelines .

Basic: What reaction mechanisms explain the sulfinylamino group’s electrophilicity?

Q. Advanced: How to probe intermediates using stopped-flow NMR or time-resolved IR?

Methodological Answer:

- Mechanism: The sulfinyl group acts as an electron-withdrawing moiety, activating the pyridine ring for nucleophilic substitution.

- Kinetic Studies: Use stopped-flow NMR to capture transient intermediates (e.g., sulfenic acid) in D2O .

Basic: Why is there limited ecotoxicological data for this compound?

Q. Advanced: How to design tiered ecotoxicity assays to fill data gaps?

Methodological Answer:

- Tier 1: Perform Daphnia magna acute toxicity (48-h LC50). If LC50 <10 mg/L, proceed to Tier 2 .

- Tier 2: Assess biodegradability via OECD 301F (closed bottle test) .

Basic: What green chemistry principles apply to its synthesis?

Q. Advanced: How to replace dichloromethane with bio-based solvents without compromising yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.